molecular formula C104H203N5O50 B6363016 HOOC-dPEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-04-9

HOOC-dPEG(4)-[PEG(12)-OMe]3

Cat. No. B6363016
CAS RN: 1334178-04-9
M. Wt: 2323.7 g/mol
InChI Key: NJCIMQWHRKCXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HOOC-dPEG(4)-[PEG(12)-OMe]3 is a polymeric surfactant that has been used in a variety of scientific and technological applications. It is a polyethylene glycol (PEG) derivative that has been modified with a hydrophobic tail, making it a useful surfactant for a variety of applications. This surfactant has been used in a variety of research applications, such as drug delivery, tissue engineering, and nanotechnology.

Scientific Research Applications

  • Polymeric Micelles Application: HOOC-dPEG(4)-[PEG(12)-OMe]3 can be used to create polymeric micelles for drug delivery. The hydrophobic core encapsulates poorly water-soluble drugs, while the hydrophilic shell stabilizes the micelles and enhances their circulation time in the bloodstream. These micelles improve drug solubility, bioavailability, and targeted delivery to specific tissues or cells.
  • Hydrogels

    • Application : HOOC-dPEG(4)-[PEG(12)-OMe]3 can be incorporated into hydrogels to create smart materials for tissue engineering, wound healing, and drug release. The hydrophilic nature of PEG segments promotes water absorption, making these hydrogels suitable for controlled drug delivery and wound dressings .

    3D Bioprinting

    • Application : In 3D bioprinting, HOOC-dPEG(4)-[PEG(12)-OMe]3 can serve as a bioink component. Its biocompatibility and tunable mechanical properties make it useful for printing tissue constructs, such as cartilage, skin, and blood vessels. Researchers use PEG-based bioinks to create complex structures with precise control over cell distribution .
  • Gene Delivery Reagents Application: PEGylation of gene delivery vectors (such as liposomes or nanoparticles) improves their stability, reduces immunogenicity, and enhances cellular uptake. HOOC-dPEG(4)-[PEG(12)-OMe]3 can be conjugated to these vectors to enhance their performance in gene therapy applications. The PEGylation helps protect the cargo (e.g., siRNA or plasmids) during circulation and facilitates targeted delivery to specific cells.
  • Click Chemistry PEGs

    • Application : Click chemistry refers to a set of highly selective reactions that allow efficient and specific coupling of molecules. HOOC-dPEG(4)-[PEG(12)-OMe]3 can be functionalized with click chemistry handles (e.g., azides or alkynes). Researchers use these modified PEGs to create bioconjugates, such as antibody-PEG conjugates or drug-PEG conjugates, for diagnostic and therapeutic purposes .

    Degradable PEGs

    • Application : HOOC-dPEG(4)-[PEG(12)-OMe]3 can be designed with degradable linkages (e.g., ester bonds). These degradable PEGs are useful for temporary modifications, such as drug delivery systems that gradually release the payload as the PEG backbone breaks down. The controlled degradation ensures sustained drug release without long-term accumulation of PEG in the body .

properties

IUPAC Name

5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H203N5O50/c1-117-23-26-125-39-42-133-53-56-139-65-68-145-77-80-151-89-92-154-86-83-148-74-71-142-62-59-136-50-47-130-36-31-122-20-12-106-99(111)7-16-157-95-104(109-102(114)10-15-120-29-34-128-45-46-129-35-30-121-19-11-105-98(110)5-4-6-103(115)116,96-158-17-8-100(112)107-13-21-123-32-37-131-48-51-137-60-63-143-72-75-149-84-87-155-93-90-152-81-78-146-69-66-140-57-54-134-43-40-126-27-24-118-2)97-159-18-9-101(113)108-14-22-124-33-38-132-49-52-138-61-64-144-73-76-150-85-88-156-94-91-153-82-79-147-70-67-141-58-55-135-44-41-127-28-25-119-3/h4-97H2,1-3H3,(H,105,110)(H,106,111)(H,107,112)(H,108,113)(H,109,114)(H,115,116)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCIMQWHRKCXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H203N5O50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HOOC-dPEG(4)-[PEG(12)-OMe]3

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